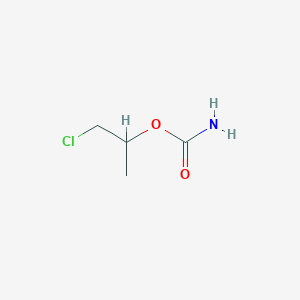1-Chloropropan-2-yl carbamate
CAS No.:
Cat. No.: VC13567709
Molecular Formula: C4H8ClNO2
Molecular Weight: 137.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H8ClNO2 |
|---|---|
| Molecular Weight | 137.56 g/mol |
| IUPAC Name | 1-chloropropan-2-yl carbamate |
| Standard InChI | InChI=1S/C4H8ClNO2/c1-3(2-5)8-4(6)7/h3H,2H2,1H3,(H2,6,7) |
| Standard InChI Key | GMOHCTCHKQYNRD-UHFFFAOYSA-N |
| SMILES | CC(CCl)OC(=O)N |
| Canonical SMILES | CC(CCl)OC(=O)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1-Chloropropan-2-yl carbamate consists of a propane backbone substituted with a chlorine atom at the 1-position and a carbamate group (-OC(=O)NH₂) at the 2-position. The chlorine atom’s electronegativity and the carbamate’s hydrogen-bonding capacity influence its solubility and reactivity. The compound’s InChIKey (GMOHCTCHKQYNRD-UHFFFAOYSA-N) and SMILES (CC(CCl)OC(=O)N) provide unique identifiers for its stereochemical configuration.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₈ClNO₂ | |
| Molecular Weight | 137.56 g/mol | |
| IUPAC Name | 1-chloropropan-2-yl carbamate | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Density | Not reported | - |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via the reaction of 1-chloropropan-2-ol with carbamoyl chloride in the presence of a base such as triethylamine. This nucleophilic acyl substitution proceeds under mild conditions (25–40°C), yielding the carbamate product with high purity after extraction and recrystallization.
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize mixing and temperature control, enhancing reaction efficiency. Post-synthesis purification involves fractional distillation or chromatographic techniques to achieve >98% purity, critical for pharmaceutical applications.
Chemical Reactivity and Reaction Pathways
Substitution Reactions
The chlorine atom undergoes nucleophilic substitution with amines, thiols, or alcohols, forming derivatives like 1-aminopropan-2-yl carbamate or 1-thiopropan-2-yl carbamate. These reactions typically occur in polar aprotic solvents (e.g., DMF) at elevated temperatures (50–80°C).
Hydrolysis
In aqueous acidic or basic media, hydrolysis cleaves the carbamate bond, yielding 1-chloropropan-2-ol and carbamic acid. The reaction follows first-order kinetics, with half-lives ranging from minutes to hours depending on pH and temperature.
Oxidation
Strong oxidizing agents like potassium permanganate convert the compound into carbonyl derivatives, such as 2-chloropropanal, via radical-mediated pathways.
Applications in Scientific Research
Pharmaceutical Intermediate
1-Chloropropan-2-yl carbamate serves as a precursor in synthesizing β-blockers and anticonvulsants. Its carbamate group facilitates covalent binding to target enzymes, modulating biological activity.
Agricultural Chemistry
The compound’s derivatives exhibit insecticidal properties by inhibiting acetylcholinesterase (AChE), a mechanism shared with commercial carbamate pesticides like carbaryl and propoxur . Field trials demonstrate efficacy against lepidopteran pests, though environmental persistence remains a concern.
Material Science
In polymer chemistry, it acts as a cross-linking agent for polyurethanes, enhancing thermal stability and mechanical strength.
Mechanism of Biological Action
Enzyme Inhibition
Like other carbamates, 1-chloropropan-2-yl carbamate inhibits AChE through carbamoylation of the enzyme’s active site serine residue . This reversible inhibition disrupts acetylcholine signaling, leading to neurotoxic effects in insects and mammals.
Table 2: Comparative Toxicity of Carbamates (LD₅₀ in Rats)
| Compound | Intravenous LD₅₀ (mg/kg) | ChE Inhibition (ED₅₀, mg/kg) | Source |
|---|---|---|---|
| Carbaryl | 41.9 | 10.6 | |
| Propoxur | 66.0 | 3.15 | |
| 1-Chloropropan-2-yl carbamate | Not reported | Not reported | - |
Note: Direct toxicity data for 1-chloropropan-2-yl carbamate are lacking, but its structural similarity to carbaryl suggests comparable bioactivity.
Comparison with Structural Analogs
vs. 1-Chloropropan-2-yl Thiocarbamate
Replacing the carbamate oxygen with sulfur increases lipophilicity, enhancing blood-brain barrier penetration and toxicity.
vs. Organophosphates
Unlike organophosphates, carbamates cause reversible AChE inhibition, reducing long-term neurotoxicity risks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume